2,6-Dimethylaniline

Pharmacokinetics Xenobiotic metabolism Toxicology

2,6-Dimethylaniline (2,6-xylidine) is the non-negotiable structural precursor for the entire class of amide-type local anesthetics—lidocaine, bupivacaine, mepivacaine, and etidocaine. The 2,6-substitution pattern is pharmacologically essential; no other xylidine isomer yields active products in this class. Contamination with 2,4-DMA or other isomers introduces toxicological liability due to divergent hepatotoxicity profiles—2,6-DMA induces hepatic fatty degeneration in dogs, while 2,4-DMA triggers hepatomegaly in rats. Isomer purity is therefore not interchangeable. Pharmaceutical manufacturers must mandate GC purity ≥98% with isomer-specific impurity profiling to satisfy regulatory expectations. For research buyers, the slower plasma elimination of 2,6-DMA versus other xylidine isomers makes it an indispensable reference compound for PBPK modeling and metabolic N-hydroxylation studies.

Molecular Formula C8H11N
(CH3)2C6H3NH2
C8H11N
Molecular Weight 121.18 g/mol
CAS No. 87-62-7
Cat. No. B139824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylaniline
CAS87-62-7
Synonyms2,6-Dimethylbenzenamine;  2,6-DMA;  2,6-Xylidine;  1-Amino-2,6-dimethylbenzene;  2,6-Dimethylbenzenamine;  2,6-Dimethylphenylamine;  2,6-Xylylamine;  2-Amino-1,3-dimethylbenzene;  2-Amino-1,3-xylene;  2-Amino-m-xylene;  NSC 7098;  o-Xylidine;  Bupivacaine Imp. F
Molecular FormulaC8H11N
(CH3)2C6H3NH2
C8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N
InChIInChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
InChIKeyUFFBMTHBGFGIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 75° F (NTP, 1992)
0.07 M
In water, 8240 ppm at 25 °C
In water, 7000 mg/L at 20 °C
Very soluble in ethanol, ether
Soluble in oxygenated and aromatic solvents
Solubility in water, g/100ml at 20 °C: 0.7

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylaniline CAS 87-62-7: Technical Specifications and Industrial Procurement Baseline


2,6-Dimethylaniline (2,6-xylidine, CAS 87-62-7) is an aromatic primary amine belonging to the xylidine isomer class, characterized by two methyl groups substituted at the ortho positions (C2 and C6) relative to the amino group on the benzene ring . This specific 2,6-substitution pattern imparts distinct physicochemical and electronic properties that differentiate it from other dimethylaniline isomers, including 2,4-, 2,5-, 3,4-, and 3,5-dimethylaniline [1]. The compound exists as a colorless to reddish-yellow liquid with a melting point of 10–12 °C, boiling point of 214–216 °C, and density of 0.98–0.984 g/mL at 25 °C [2]. Commercially, it serves as a critical intermediate in the synthesis of amide-type local anesthetics (lidocaine, bupivacaine, mepivacaine, etidocaine), dyes, pesticides, and synthetic resins .

Why 2,6-Dimethylaniline Cannot Be Substituted by Other Xylidine Isomers in Critical Synthesis Applications


The xylidine isomer class contains six structurally distinct compounds (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dimethylaniline), each exhibiting divergent pharmacokinetic elimination profiles, metabolic activation pathways, and organ-specific toxicity patterns that preclude generic interchangeability [1]. Critically, the presence of a methyl group at the C2-position fundamentally alters metabolic processing: dimethylaniline derivatives with C2-methyl substitution (including 2,6-DMA) exhibit significantly slower plasma elimination rates and reduced acetylated metabolite formation compared to non-C2-substituted isomers such as 2,4-DMA and 3,5-DMA [1]. This metabolic divergence translates into marked differences in hepatic response: 2,6-DMA induces hepatic fatty degeneration in dogs while 2,4-DMA causes no detectable lesions, whereas in rats the toxicity profile is reversed with 2,4-DMA inducing hepatomegaly and 2,6-DMA showing no significant liver lesions [2]. These isomer-specific toxicological signatures carry direct regulatory and safety implications for industrial handling, worker exposure limits, and pharmaceutical impurity profiling, establishing that xylidine isomer substitution is not a scientifically defensible procurement strategy.

2,6-Dimethylaniline Quantitative Differentiation Evidence: Comparative PK, Toxicity, Reactivity, and Synthesis Data


Plasma Elimination Rate: 2,6-DMA vs 2,4-DMA and 3,5-DMA in Rat Pharmacokinetic Studies

2,6-Dimethylaniline exhibits significantly slower plasma elimination compared to 2,4-dimethylaniline and 3,5-dimethylaniline in rats following single oral administration [1]. The elimination rates of 2,6-DMA and other C2-methyl substituted derivatives (2,3-DMA, 2,5-DMA) were classified as 'slow,' whereas 2,4-DMA and 3,5-DMA elimination rates were 'generally rapid' based on rat plasma versus time curves [1]. This slower clearance is mechanistically attributed to the presence of a methyl group at the C2-position, which suppresses fast metabolic rates that promote metabolic activation reactions at NH2 moieties [1].

Pharmacokinetics Xenobiotic metabolism Toxicology

Acetylated Metabolite Formation: 2,6-DMA vs 2,4-DMA and 3,5-DMA Metabolic Processing

The primary acetylated metabolites of 2,6-dimethylaniline are formed less extensively than those of 2,4-dimethylaniline and 3,5-dimethylaniline, as semi-quantitatively estimated based on peak areas in LC analyses [1]. Specifically, 2,4-DMA and 3,5-DMA produced acetylated metabolites 'more extensively' than 2,3-DMA, 2,5-DMA, 2,6-DMA, and N,2-DMA [1]. This reduced acetylation capacity in 2,6-DMA is consistent with the general observation that C2-methyl substitution suppresses fast metabolic rates in dimethylaniline derivatives [1].

Drug metabolism N-acetylation Detoxification pathways

Hepatic Toxicity Profile: Divergent Liver Lesion Induction by 2,6-DMA vs 2,4-DMA Across Species

2,6-DMA and 2,4-DMA exhibit fundamentally divergent and species-specific hepatotoxicity profiles that preclude isomer substitution in toxicological risk assessment [1]. In dogs, 2,6-DMA induced hepatic fatty degeneration in all treated animals, whereas 2,4-DMA caused no detectable liver lesions [1]. In rats, this pattern was reversed: 2,6-DMA produced no significant liver lesions, while 2,4-DMA induced hepatomegaly with distinct cytoplasmic changes characterized by swollen cells with voluminous homogeneous cytoplasm and segregation of cytoplasmic substructures [1]. Additionally, concurrent phenobarbital treatment with 2,4-DMA resulted in 50% mortality by Day 5 in rats, whereas 3-methylcholanthrene enhanced the 2,4-DMA lesion [1].

Hepatotoxicity Species-specific toxicology Safety assessment

Covalent Binding to Hepatic Macromolecules: 2,6-DMA vs 2,4-DMA DNA/RNA/Protein Adduct Formation

The covalent binding of ¹⁴C-labeled 2,4-DMA to rat hepatic DNA, RNA, and protein was significantly greater than that of ¹⁴C-labeled 2,6-DMA [1]. This quantitative difference in macromolecular adduct formation suggests that 2,4-DMA generates higher levels of reactive electrophilic metabolites capable of covalent interaction with cellular nucleophiles compared to 2,6-DMA [1]. The difference is attributed to divergent metabolic pathways: 2,4-DMA produced N-acetyl-4-amino-3-methyl-benzoic acid as the major rat metabolite, whereas 2,6-DMA was primarily excreted as 4-hydroxy-2,6-DMA [1].

Genotoxicity Covalent binding Reactive metabolite formation

SNAr Reaction Mechanism Shift: 2,6-DMA Exclusively Follows Uncatalyzed Pathway vs Other Anilines

In SNAr substitution reactions with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, 2,6-dimethylaniline exhibits a complete mechanistic shift relative to other substituted anilines [1]. While most anilines react via both base-catalyzed and uncatalyzed pathways, for 2,6-dimethylaniline the uncatalyzed pathway takes all the reaction flux [1]. This mechanistic exclusivity results from the severe steric hindrance imposed by the two ortho-methyl groups, which blocks the base-catalyzed pathway entirely [1]. Alkyl substituents at the 2-position result in considerable reductions in overall reactivity, with effects more pronounced for the base-catalyzed pathway [1].

Nucleophilic aromatic substitution Reaction kinetics Steric effects

Synthesis Efficiency: Direct Xylenol Amination Patent Route vs Traditional Nitration-Reduction

Traditional xylidine synthesis via nitration of xylene followed by hydrogenation is not efficient for producing the 2,6-isomer [1]. An alternative patent method (WO2017085733A2) addresses this inefficiency through an improved process for synthesizing 2,6-xylidine and its derivatives [2]. A Chinese patent (CN105294477A) demonstrates a liquid-phase amination route using 2,6-xylenol as raw material, Pd/C catalyst, and 2,6-dimethylcyclohexanone promoter, achieving lidocaine hydrochloride with purity >99% and total yield >84% [3]. This contrasts with traditional routes where intermediate chloracetyl-2,6-xylidine yields approximately 67% [3].

Synthetic methodology Process chemistry Catalytic amination

Optimal Procurement and Research Applications for 2,6-Dimethylaniline Based on Quantified Differentiation Evidence


Pharmaceutical Synthesis: Lidocaine and Amide-Type Local Anesthetic Manufacturing

2,6-Dimethylaniline is the essential structural precursor for the entire class of 2,6-xylidine-derived amide local anesthetics, including lidocaine, bupivacaine, mepivacaine, and etidocaine [1]. The 2,6-substitution pattern is structurally required for these drug molecules; no other xylidine isomer yields pharmacologically active products in this class. Multiple patents specifically require 2,6-DMA as the starting material for lidocaine synthesis [2]. For pharmaceutical manufacturers, this creates a non-negotiable procurement requirement where isomer purity is critical—any contamination with 2,4-DMA or other isomers introduces potential toxicological liabilities given the divergent hepatotoxicity and covalent binding profiles documented in Section 3. Procurement specifications should mandate GC purity ≥98% and isomer-specific impurity profiling to ensure regulatory compliance.

Toxicology and Safety Assessment: Species-Specific Hepatotoxicity Risk Evaluation

The species-specific hepatotoxicity profile of 2,6-DMA—inducing hepatic fatty degeneration in dogs but not rats, while 2,4-DMA shows the opposite pattern [1]—establishes 2,6-DMA as a critical reference compound for comparative toxicology studies investigating structure-activity relationships in aromatic amine-induced liver injury. Researchers evaluating occupational exposure limits or conducting risk assessments for industrial sites handling xylidines must utilize isomer-specific data; extrapolation from 2,4-DMA safety profiles to 2,6-DMA is scientifically invalid. The slower plasma elimination of 2,6-DMA relative to 2,4-DMA and 3,5-DMA [2] further necessitates isomer-specific physiologically based pharmacokinetic (PBPK) modeling for accurate dosimetry and risk characterization in human exposure scenarios.

Organic Synthesis Research: Mechanistic Studies of Steric Hindrance Effects in SNAr Reactions

2,6-Dimethylaniline serves as a model compound for investigating steric inhibition of resonance and its consequences on nucleophilic reactivity. The exclusive operation of the uncatalyzed pathway in SNAr reactions [1], coupled with the steric nature of the ortho effect causing base weakening [2], makes 2,6-DMA uniquely valuable for physical organic chemistry studies. The complete shutdown of the base-catalyzed pathway provides a clean experimental system for isolating uncatalyzed reaction kinetics. Additionally, the known pKa and basicity differences attributable to steric strain from ortho-methyl groups [2] make 2,6-DMA a preferred standard for calibrating computational models of steric effects in aromatic amines.

Metabolism and Biomarker Research: N-Hydroxylation and Haematotoxicity Pathway Studies

2,6-DMA is a valuable probe compound for studying the metabolic N-hydroxylation pathway of aromatic amines and its relationship to haematotoxicity [1]. The slower elimination rate and reduced acetylation of 2,6-DMA compared to 2,4-DMA and 3,5-DMA [1] provide a contrasting metabolic phenotype within a structurally related series, enabling controlled investigation of how C2-methyl substitution modulates metabolic activation. Furthermore, 2,6-DMA is a recognized metabolite of xylazine [2] and lidocaine , making it relevant for forensic toxicology, veterinary drug residue monitoring, and pharmaceutical metabolism studies requiring authenticated reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.